molecular formula C24H16 B11993603 alpha-Heptacyclene CAS No. 7259-03-2

alpha-Heptacyclene

Cat. No.: B11993603
CAS No.: 7259-03-2
M. Wt: 304.4 g/mol
InChI Key: TVMWOWUBPJVYIC-UHFFFAOYSA-N
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Description

Alpha-Heptacyclene is a complex organic compound known for its unique structure and diverse chemical properties It is a member of the polycyclic aromatic hydrocarbons (PAHs) family, characterized by multiple interconnected ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Heptacyclene typically involves multi-step organic reactions. One common method is the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of heptacyclic precursors using strong acids or bases can yield this compound. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it viable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Alpha-Heptacyclene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Alpha-Heptacyclene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.

    Biology: Researchers investigate its potential as a biomarker for certain biological processes and its interactions with biological macromolecules.

    Medicine: this compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of alpha-Heptacyclene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Alpha-Heptacyclene can be compared with other polycyclic aromatic hydrocarbons, such as:

    Naphthalene: A simpler PAH with two fused benzene rings.

    Anthracene: Consists of three fused benzene rings.

    Phenanthrene: Similar to anthracene but with a different ring arrangement.

Uniqueness

This compound’s uniqueness lies in its complex ring structure, which imparts distinct chemical and physical properties. Its higher molecular weight and extended conjugation make it more stable and versatile compared to simpler PAHs.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research and industry

Properties

CAS No.

7259-03-2

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene

InChI

InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H

InChI Key

TVMWOWUBPJVYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7

Origin of Product

United States

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